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Abstract
Sandramycin is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide class of

natural products. Isolated from a Nocardioides species, it exhibits significant cytotoxic activity

against various cancer cell lines and in vivo efficacy in murine leukemia models.[1] Its primary

mechanism of action is the bis-intercalation into the minor groove of DNA, leading to the

disruption of essential cellular processes. This document provides a technical summary of the

initial research findings on Sandramycin, covering its structure, mechanism of action, and

preliminary biological data. Due to the limited availability of in-depth mechanistic studies, this

guide focuses on the foundational knowledge established in early research.

Molecular Structure and Properties
Sandramycin is a C2-symmetric cyclic decadepsipeptide. Its structure is characterized by a

32-membered ring composed of ten amino acid and ester-linked residues. Appended to this

core are two identical 3-hydroxyquinaldic acid chromophores, which are crucial for its DNA

binding activity.[2]

Table 1: Physicochemical Properties of Sandramycin
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Property Value Reference

Molecular Formula C₆₀H₇₆N₁₂O₁₆ [3]

Molecular Weight 1221.3 g/mol [3]

CAS Number 100940-65-6 [3]

Solubility
Soluble in DMSO, DMF,

Ethanol, Methanol
[3]

Origin
Nocardioides sp. (ATCC

39419)
[1]

Mechanism of Action: DNA Bis-intercalation
The primary molecular mechanism of Sandramycin's antitumor activity is its ability to bind to

double-stranded DNA. This binding occurs through a process known as bis-intercalation, where

the two planar quinaldic acid chromophores insert themselves between DNA base pairs.[3]

Key features of Sandramycin-DNA interaction include:

Minor Groove Binding: The cyclic decadepsipeptide backbone of Sandramycin positions the

chromophores for optimal interaction within the minor groove of the DNA helix.

Sequence Selectivity: Sandramycin exhibits a preference for binding to regions of DNA rich

in alternating adenine (A) and thymine (T) residues.[4]

High Affinity: The cooperative nature of the bis-intercalation results in a very high binding

affinity for DNA.

This high-affinity binding is thought to interfere with the functions of DNA-processing enzymes,

such as DNA polymerases and topoisomerases, thereby inhibiting DNA replication and

transcription and ultimately leading to cell death.
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Caption: High-level overview of Sandramycin's mechanism of action.

In Vitro and In Vivo Antitumor Activity
Initial studies have demonstrated the potent cytotoxic effects of Sandramycin against a panel

of human cancer cell lines. Furthermore, in vivo studies in murine models have shown its

efficacy in treating hematological malignancies.

In Vitro Cytotoxicity
While specific IC50 values from initial broad-panel screens are not readily available in the

public domain, studies on synthetic analogues have provided some insights. For instance, an

analogue of Sandramycin lacking the chromophore phenol group, while less potent against

leukemia cell lines, exhibited exceptionally high potency against melanoma, carcinoma, and

adenocarcinoma cell lines, with IC50 values in the picomolar to nanomolar range.[4] This

suggests that the cytotoxic profile of Sandramycin and its derivatives can be highly cell-line

dependent.

In Vivo Efficacy
The primary in vivo model used in the initial evaluation of Sandramycin was the P388 murine

leukemia model. Treatment with Sandramycin demonstrated significant antitumor activity in

mice bearing P388 leukemia.[1] However, detailed quantitative data from these early studies,

such as optimal dosing schedules, percentage of increased lifespan, and toxicity profiles, are

not extensively documented in the available literature.

Table 2: Summary of Preclinical Antitumor Activity of Sandramycin
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Model System Finding Reference

Human Cancer Cell Lines
Potent cytotoxic activity

against a range of cell lines.
[4]

P388 Murine Leukemia
Demonstrated significant in

vivo antitumor activity.
[1]

Experimental Protocols
Detailed, Sandramycin-specific experimental protocols are not extensively published.

However, based on the nature of its mechanism of action, the following standard

methodologies are employed for studying DNA-intercalating agents.

DNA Binding Assays
DNase I Footprinting: This technique is used to identify the specific DNA sequences where

Sandramycin binds. It involves the enzymatic cleavage of a radiolabeled DNA fragment in

the presence and absence of the drug. The binding of Sandramycin protects the DNA from

cleavage, leaving a "footprint" on the resulting gel.

Fluorescence Quenching Assays: The intrinsic fluorescence of Sandramycin or a

fluorescently labeled DNA probe can be monitored upon binding. The quenching or

enhancement of the fluorescence signal can be used to determine the binding affinity and

stoichiometry.

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of the

binding kinetics between Sandramycin and immobilized DNA. This technique can be used

to determine the association and dissociation rate constants of the interaction.

In Vitro Cytotoxicity Assays
Standard cell viability assays such as MTT, XTT, or CellTiter-Glo are used to determine the

concentration of Sandramycin that inhibits the growth of cancer cell lines by 50% (IC50).

In Vivo Antitumor Studies
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The P388 murine leukemia model is a standard preclinical model for evaluating the efficacy of

anticancer agents. The typical experimental workflow involves:

Animal Preparation

Treatment Phase

Data Collection & Analysis

Inoculation of Mice
with P388 Leukemia Cells

Administration of Sandramycin
(or Vehicle Control)

Monitoring of Animal Survival
and Body Weight

Calculation of Increased Lifespan (%ILS)
and Statistical Analysis

Click to download full resolution via product page

Caption: General workflow for in vivo efficacy testing in the P388 leukemia model.

Signaling Pathways and Cellular Effects: Inferred
Mechanisms
Direct experimental evidence detailing the specific signaling pathways modulated by

Sandramycin is limited. However, based on its mechanism as a DNA-binding agent, it is highly

probable that its cytotoxic effects are mediated through the induction of the DNA damage

response (DDR), leading to cell cycle arrest and apoptosis.

DNA Damage Response and Cell Cycle Arrest
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The binding of Sandramycin to DNA is expected to create lesions that are recognized by the

cell's DNA damage surveillance machinery. This would likely lead to the activation of key

sensor proteins such as ATM and ATR, which in turn would phosphorylate downstream

effectors like Chk1 and Chk2. Activation of these checkpoint kinases would then lead to cell

cycle arrest, typically at the G1/S or G2/M transition, to allow for DNA repair. If the damage is

too extensive, the cell would be targeted for apoptosis.

Apoptosis Induction
The sustained presence of DNA damage and the stalling of the cell cycle are potent inducers of

apoptosis. It is hypothesized that Sandramycin-induced DNA damage would lead to the

activation of the intrinsic apoptotic pathway, mediated by the Bcl-2 family of proteins and the

subsequent activation of caspases.

Sandramycin-DNA Adducts
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Caption: Inferred signaling cascade following Sandramycin-induced DNA damage.

Conclusion and Future Directions
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The initial research on Sandramycin has established it as a potent DNA bis-intercalating agent

with significant antitumor properties. Its high affinity for DNA and demonstrated in vivo efficacy

make it an interesting candidate for further investigation. However, a comprehensive

understanding of its molecular pharmacology is still lacking. Future research should focus on:

Detailed Mechanistic Studies: Elucidating the specific signaling pathways involved in

Sandramycin-induced cell death, including the key protein players in the DNA damage

response, cell cycle control, and apoptosis.

Comprehensive In Vivo Evaluation: Conducting detailed in vivo studies in a broader range of

cancer models, including solid tumors, to determine optimal dosing, efficacy, and toxicity

profiles.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional

analogues to optimize the therapeutic index and explore the potential for targeted delivery.

A deeper understanding of Sandramycin's biological effects will be crucial for realizing its full

therapeutic potential.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b15609119#initial-sandramycin-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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